2,6-Dimethylcinnamic acid can be sourced from natural products or synthesized through various chemical reactions. It belongs to the class of cinnamic acids, which are trans-α,β-unsaturated carboxylic acids derived from cinnamaldehyde. The structural formula is represented as C11H12O2, indicating it comprises 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.
The synthesis of 2,6-dimethylcinnamic acid can be achieved through several methods:
The Knoevenagel condensation typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize side reactions. For instance, using triethylamine as a base facilitates the removal of water formed during the reaction, driving it towards completion .
The molecular structure of 2,6-dimethylcinnamic acid features a phenyl ring with two methyl groups at positions 2 and 6 relative to the carboxylic acid group. The structural representation is:
This structure contributes to its physical properties such as melting point and solubility.
2,6-Dimethylcinnamic acid can undergo various chemical reactions:
These reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield .
The mechanism by which 2,6-dimethylcinnamic acid exerts its biological effects often involves interaction with cellular pathways. For instance:
These properties make it suitable for various applications in organic synthesis and pharmaceuticals.
2,6-Dimethylcinnamic acid is utilized in several scientific fields:
The biosynthesis of 2,6-dimethylcinnamic acid derivatives originates from the core phenylpropanoid pathway, which channels aromatic amino acids into specialized metabolites. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, the foundational precursor for all cinnamate derivatives [1] [4]. This enzymatic reaction eliminates ammonia and establishes the characteristic propenoic acid side chain. In Arabidopsis thaliana and Petunia hybrida, PAL functions as a tetrameric enzyme with a MIO prosthetic group (4-methylidene-imidazole-5-one), which polarizes the substrate’s β-proton to facilitate elimination [4] [7].
Subsequent hydroxylation at the para-position of the aromatic ring is mediated by cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase (CYP73A family). C4H requires molecular oxygen and NADPH to generate p-coumaric acid, positioning the hydroxyl group essential for downstream methylation [4] [10]. The ortho-methylation at both positions flanking this hydroxyl group (C-3 and C-5) requires substrate-specific methyltransferases, ultimately yielding 2,6-dimethylcinnamic acid after side-chain activation and modification steps.
Table 1: Core Enzymes in 2,6-Dimethylcinnamic Acid Biosynthesis
Enzyme | EC Number | Cofactors | Function | Product |
---|---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | None (MIO prosthetic group) | Deamination of phenylalanine | trans-Cinnamic acid |
Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | O₂, NADPH, cytochrome P450 | para-Hydroxylation of cinnamic acid | p-Coumaric acid |
SAM-dependent methyltransferases (OMTs) | 2.1.1.68/2.1.1.104 | S-Adenosylmethionine (SAM) | O-Methylation at C3/C5 positions | Ferulic/5-hydroxyferulic acid |
The introduction of methyl groups at positions 2 and 6 (equivalent to C3 and C5 on the phenolic ring) relies on substrate-specific O-methyltransferases (OMTs). These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor and exhibit stringent regioselectivity dictated by their active site architecture. Caffeoyl-CoA O-methyltransferase (CCoAOMT) preferentially methylates the 3-hydroxy group of caffeoyl-CoA, yielding feruloyl-CoA—a direct precursor to dimethylated derivatives [4] [7]. CCoAOMT operates as a dimer and requires Mg²⁺ for structural stability, distinguishing it from the monomeric, metal-independent caffeic acid O-methyltransferases (COMTs) that target soluble phenylpropanoids [4].
Structural analyses of Medicago sativa CCoAOMT reveal a deep hydrophobic binding pocket that accommodates the acyl-CoA thioester, while conserved histidine and glutamate residues position the catechol ring for nucleophilic attack on SAM [4]. Mutagenesis studies confirm that residue substitutions at positions 178–182 (Ile-Val-Pro-Pro-Lys) alter substrate affinity, enabling divergent methylation patterns across plant lineages. For instance, in Populus trichocarpa, a single-point mutation (F130I) in COMT shifts specificity from caffeic acid to 5-hydroxyconiferaldehyde, enabling 5-O-methylation en route to sinapyl lignin—a pathway analogous to 2,6-dimethylcinnamate biosynthesis [7].
Table 2: Classification of Plant O-Methyltransferases (OMTs) Involved in Dimethylcinnamate Synthesis
OMT Class | Representative Enzyme | Substrate Specificity | Metal Requirement | Quaternary Structure |
---|---|---|---|---|
CCoAOMT-type | Arabidopsis CCoAOMT | Acyl-CoA esters (caffeoyl-CoA) | Mg²⁺-dependent | Dimer |
COMT-type | Zea mays COMT | Free acids/aldehydes (caffeic acid, 5-hydroxyferulic acid) | None | Monomer |
"Dual-function" OMTs | Myrica rubra MrOMT | Flavonoids & phenylpropanoids | None | Monomer |
The biosynthetic capacity to generate 2,6-dimethylcinnamic acid derivatives is phylogenetically widespread but exhibits lineage-specific enhancements. Genomic analyses reveal that gene families encoding PAL, C4H, and OMTs expanded through tandem duplications in asterid and rosid clades (e.g., Solanaceae, Fabaceae), correlating with increased metabolic diversification [4] [7]. In basal land plants like Physcomitrella patens, PAL and C4H orthologs exist, but OMTs lack the substrate promiscuity necessary for ortho-dimethylation, suggesting this trait emerged in vascular plants [7].
Convergent evolution has shaped dimethylcinnamate production in non-plant systems. The bacterium Photorhabdus luminescens synthesizes 3,5-dihydroxy-4-isopropylstilbene—a dimethylated stilbene antibiotic—using a bacterial PAL that directly converts phenylalanine to cinnamic acid, followed by type III polyketide synthase-mediated chain extension [3] [9]. Fungal lineages (e.g., Aspergillus niger) employ distinct strategies: cinnamic acid is β-oxidized to benzoic acid before para-hydroxylation and methylation, bypassing the canonical CoA-ester route [10].
Epigenetic regulation further conserves these pathways. In Oryza sativa, CpG methylation within the COMT promoter modulates expression in response to UV stress, ensuring rapid production of methylated phenylpropanoids for photoprotection [8]. Such regulatory mechanisms underscore the adaptive significance of 2,6-dimethylcinnamic acid derivatives in environmental resilience.
Table 3: Evolutionary Conservation of Dimethylcinnamate Pathways
Lineage | Key Enzymes | Regulatory Mechanism | Representative Metabolite |
---|---|---|---|
Eudicots (e.g., Nicotiana) | PAL, C4H, CCoAOMT/COMT | Jasmonate-responsive transcription factors (ORCAs) | 2,6-Dimethylcinnamoyl glucose |
Monocots (e.g., Oryza) | PAL, C4H, COMT | CpG methylation of COMT promoter | 5-Hydroxy-2,6-dimethylcinnamic acid |
Bacteria (Photorhabdus) | Bacterial PAL, type III PKS | Quorum sensing (AHL autoinducers) | 3,5-Dihydroxy-4-isopropylstilbene |
Fungi (Aspergillus) | β-Oxidation enzymes, O-methyltransferases | Carbon catabolite repression (CreA) | 2,6-Dimethylbenzoic acid |
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